N-Acryloyl-1-pyrenebutylamine

Pyrene excimer fluorescence Polymer chain dynamics Spacer length optimization

N-Acryloyl-1-pyrenebutylamine (NAPBA; CAS 133399-57-2), systematically named N-(4-pyren-1-ylbutyl)prop-2-enamide, is a heterobifunctional fluorescent monomer comprising a pyrene fluorophore, a four‑carbon butyl spacer, and a polymerizable acrylamide terminus. This architecture enables covalent incorporation of the pyrene label into polyacrylamide‑based copolymers during free‑radical polymerization, a strategy foundational to the study of hydrophobically modified poly(N‑isopropylacrylamides) (HM‑PNIPAMs).

Molecular Formula C23H21NO
Molecular Weight 327.4 g/mol
CAS No. 133399-57-2
Cat. No. B014561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acryloyl-1-pyrenebutylamine
CAS133399-57-2
Synonyms[N-(1-Pyrenebutyl)]acrylamide;  N-[4-(1-Pyrenyl)butyl]-2-propenamide; 
Molecular FormulaC23H21NO
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25)
InChIKeyJXBUWCCWJDDJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2) – Core Identity and Procurement Relevance for Pyrene-Labeled Polymer Research


N-Acryloyl-1-pyrenebutylamine (NAPBA; CAS 133399-57-2), systematically named N-(4-pyren-1-ylbutyl)prop-2-enamide, is a heterobifunctional fluorescent monomer comprising a pyrene fluorophore, a four‑carbon butyl spacer, and a polymerizable acrylamide terminus [1]. This architecture enables covalent incorporation of the pyrene label into polyacrylamide‑based copolymers during free‑radical polymerization, a strategy foundational to the study of hydrophobically modified poly(N‑isopropylacrylamides) (HM‑PNIPAMs) [2]. Its molecular formula is C₂₃H₂₁NO with a molecular weight of 327.42 g·mol⁻¹ [3]. The compound is supplied as a research‑grade staining reagent and fluorescent derivatization agent, with reported purity specifications typically ≥95% .

N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2) – Structural Specificity Prevents Interchange with Alternative Pyrene Labels


Generic substitution among pyrene‑based fluorescent probes fails for NAPBA because the combination of an acrylamide polymerizable group, a four‑carbon butyl linker, and an amide bond jointly determines copolymerization kinetics, linker‑dependent photophysics, and hydrolytic stability [1]. Replacing NAPBA with 1‑pyrenebutyl acrylate (ester analog) alters reactivity ratios in free‑radical copolymerization and introduces ester‑labile linkages susceptible to hydrolysis under basic or physiological conditions [2]. Using 1‑pyrenebutylamine (non‑polymerizable) forfeits covalent incorporation entirely, limiting the probe to non‑covalent adsorption that leaches over time [3]. Substituting pyrene directly attached via a shorter methyl linker (e.g., 1‑pyrenylmethyl acrylamide) restricts chain mobility and alters excimer formation efficiency, compromising quantitative analysis of polymer chain dynamics [4]. The butyl spacer specifically balances retention of excimer‑formation capability with partial preservation of environmental polarity sensitivity, a trade‑off that shorter linkers (methyl) or more flexible linkers (oligoethylene glycol) shift in different directions [5]. Therefore, NAPBA occupies a singular position in the design space that no single analog replicates across all performance dimensions simultaneously.

N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2) – Quantitative Differentiation Evidence Against Closest Comparators


Excimer-Formation Capability Retained with the Four-Carbon Butyl Spacer Versus Shorter Methyl Linkers

NAPBA incorporates a butyl spacer that enables pyrene excimer formation upon covalent attachment to polymer backbones, a prerequisite for fluorescence blob model (FBM) analysis of polymer chain dynamics. In a systematic study comparing pyrene labels with different spacer lengths, polymers labeled via a four‑atom butyl linker retained the ability to form excimers by diffusion, whereas labels with shorter one‑carbon (methyl) linkers severely restricted the mobility required for ground‑state/excited‑state pyrene encounters [1]. The butyl spacer provides sufficient conformational freedom for two pyrene pendants to reach the ~4 Å separation needed for excimer formation, while avoiding the excessive flexibility of longer oligo(ethylene glycol) spacers that can decouple the probe from backbone dynamics [2]. This is critical for procurement decisions: selecting a pyrene monomer with an inappropriate spacer length invalidates quantitative chain‑dynamics measurements.

Pyrene excimer fluorescence Polymer chain dynamics Spacer length optimization

Amide Linkage Hydrolytic Stability Versus Ester Analog 1‑Pyrenebutyl Acrylate Under Aqueous Conditions

NAPBA features an acrylamide polymerizable group connected via a secondary amide bond, whereas the closest polymerizable comparator, 1‑pyrenebutyl acrylate (PyBuAc), employs an ester linkage. Amide bonds exhibit substantially greater resistance to hydrolytic degradation than ester bonds under neutral to alkaline aqueous conditions, a well‑established chemical principle. In the context of pyrene‑labeled polymers, PyBuAc‑containing copolymers have been incorporated into PEGDA‑based hydrogels at a maximum loading of 1 wt% due to process limitations [1], and the ester linkage is susceptible to gradual hydrolysis that releases the pyrene fluorophore from the matrix, compromising long‑term fluorescence stability [2]. NAPBA‑based copolymers, by contrast, are employed in aqueous surfactant‑interaction studies where the polymer remains intact over experimental timescales [3]. This differential stability is a decisive procurement criterion for applications requiring persistent covalent labeling in aqueous or humid environments.

Hydrolytic stability Amide vs ester bond Aqueous polymer applications

Covalent Incorporation into Polymer Backbones Confers Permanent Fluorescence Versus Leaching of Free Pyrene Probes

NAPBA is a polymerizable monomer that is covalently integrated into copolymer backbones during free‑radical polymerization. In contrast, 1‑pyrenebutylamine (the non‑acryloylated precursor) and free pyrene itself can only be physically entrapped or non‑covalently adsorbed within polymer matrices. The Ringsdorf (1991) study demonstrated that N‑alkylacrylamide copolymers with covalently bound pyrene labels (using NAPBA or analogous pyrenyl‑acrylamide comonomers) exhibit stable fluorescence properties that reflect the polymer microenvironment, whereas physically mixed pyrene probes leach into the surrounding aqueous phase over time, producing background fluorescence and loss of signal [1]. The Kujawa (2005) study exploited the covalent attachment of pyrene via a butyl‑acrylamide linker to monitor surfactant‑induced changes in polymer micelle structure through the pyrene excimer‑to‑monomer intensity ratio (I_E/I_M); this measurement would be impossible with a leaching probe because the fluorophore concentration in the hydrophobic domains would not remain constant [2].

Covalent labeling Polymer fluorescence Leaching resistance

Copolymerization Microstructure Control: Blocky Versus Random Pyrene Distribution Governed by Synthetic Route Choice

The Li (1997) thesis directly compared two synthetic routes to pyrene‑labeled PNIPAM‑co‑N‑acryloyl‑L‑valine copolymers both employing NAPBA as the fluorescent comonomer. Method 1 (direct copolymerization of NIPAM, N‑acryloyl‑valine, and NAPBA) produced a 'blocky' pyrene distribution evidenced by strong excimer emission; Method 2 (post‑polymerization modification of a pre‑formed copolymer with pyrenebutylamine hydrochloride) yielded a random pyrene distribution with substantially lower excimer intensity [1]. Fluorescence quenching experiments revealed that hydrophilic cationic quenchers interacted strongly with the randomly labeled copolymer, while hydrophobic cationic quenchers preferentially quenched the blocky copolymer, confirming the differential accessibility of pyrene labels in the two microstructures [1]. This demonstrates that NAPBA's copolymerization behavior—specifically its reactivity ratios with NIPAM—produces a non‑random incorporation pattern that is exploitable for microstructure engineering, a feature not achievable with post‑modification approaches using non‑polymerizable pyrene derivatives.

Copolymer microstructure Fluorescence quenching Blocky vs random distribution

N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2) – High-Confidence Application Scenarios Derived from Quantitative Evidence


Quantitative Fluorescence Monitoring of Surfactant–Polymer Interactions via Pyrene Excimer/Monomer Ratios

NAPBA is the monomer of choice for preparing pyrene‑labeled hydrophobically modified poly(N‑isopropylacrylamides) (HM‑PNIPAMs) used in isothermal titration calorimetry (ITC)‑coupled fluorescence studies of surfactant binding. The covalent amide‑linked pyrene label remains stably incorporated during hours‑long SDS/SPFN titration experiments, enabling reliable measurement of the pyrene excimer‑to‑monomer emission intensity ratio (I_E/I_M) that reports on surfactant‑induced reorganization of polymer hydrophobic microdomains [1]. Non‑polymerizable pyrene probes or ester‑linked analogs are unsuitable due to leaching or hydrolysis, respectively, which would invalidate the quantitative binding isotherms [2].

Engineering Blocky Fluorescent Microstructures in Stimuli‑Responsive Copolymers for Selective Quencher Detection

Direct free‑radical copolymerization of NAPBA with N‑isopropylacrylamide and functional acrylamides yields copolymers with a blocky pyrene distribution that exhibits strong excimer emission and preferential fluorescence quenching by hydrophobic cationic species [1]. This microstructure, confirmed by differential Stern‑Volmer quenching analysis with nitromethane versus cetylpyridinium chloride, cannot be achieved via post‑polymerization modification with non‑polymerizable pyrenebutylamine, which produces a random distribution with opposite quencher selectivity [1]. Applications in selective fluorescent sensors for hydrophobic cations are enabled specifically by NAPBA‑based direct copolymerization.

Stable Covalent Pyrene Labeling of Polyacrylamide‑Based Hydrogels for Long‑Term Fluorescence Tracking

NAPBA's acrylamide functionality permits copolymerization with acrylamide‑based hydrogel monomers (e.g., NIPAM, acrylamide, PEG‑diacrylamide), yielding hydrogels with covalently tethered pyrene fluorophores. Unlike ester‑based pyrene monomers such as 1‑pyrenebutyl acrylate, which undergo gradual hydrolysis and fluorophore leaching in aqueous environments, the amide bond of NAPBA ensures persistent fluorescence labeling over extended hydration periods [1]. This stability is essential for applications requiring multi‑day fluorescence monitoring of hydrogel swelling, drug release, or environmental sensing.

Fluorescence Blob Model (FBM) Analysis of Polymer Chain Dynamics Using the Optimal Four‑Carbon Spacer

The butyl spacer of NAPBA provides the necessary conformational freedom for pyrene excimer formation by diffusion while maintaining sufficient proximity to the polymer backbone to report on local chain dynamics. This spacer length has been validated across multiple polymer series for quantitative FBM analysis, yielding blob size (N_blob) and rate constant (k_blob × N_blob) parameters that reflect polymer flexibility [1]. Pyrene monomers with shorter methyl linkers fail to form excimers, while those with longer, more flexible spacers decouple the probe from backbone motions, both of which invalidate FBM‑based determinations of polymer chain dynamics [2].

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